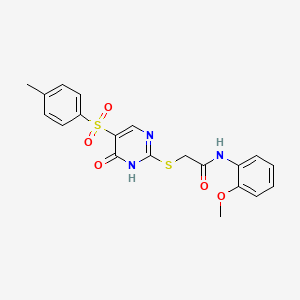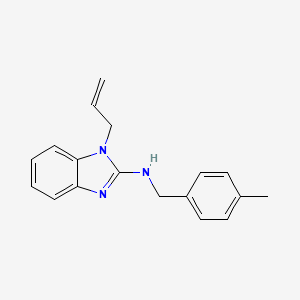![molecular formula C18H20N4OS B11423693 2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11423693.png)
2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its unique structure combines a quinazoline ring with a triazolo ring, resulting in intriguing properties.
2-(ethylsulfanyl)-9-(4-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one: , is a fused heterocyclic compound.
Preparation Methods
- The synthesis of HBCM involves a facile route.
- A proposed mechanism for its formation exists, although it’s essential to consult primary literature for detailed reaction conditions .
- Industrial production methods may vary, but research laboratories typically employ synthetic routes.
Chemical Reactions Analysis
- HBCM can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: HBCM’s unique structure makes it interesting for medicinal chemistry and materials science.
Biology: It could serve as a scaffold for drug design due to its fused ring system.
Medicine: Research explores its potential as an antitumor or antimicrobial agent.
Industry: HBCM might find applications in high-energy-density materials or specialty chemicals.
Mechanism of Action
- HBCM’s effects likely involve interactions with specific molecular targets.
- Pathways could include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
- HBCM’s uniqueness lies in its fused triazolo-quinazoline structure.
- Similar compounds include other triazolo-quinazolines, but HBCM’s specific combination sets it apart.
Remember that this overview provides a starting point; for in-depth information, consult scientific literature and databases
Properties
Molecular Formula |
C18H20N4OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-ethylsulfanyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C18H20N4OS/c1-3-24-18-20-17-19-13-5-4-6-14(23)15(13)16(22(17)21-18)12-9-7-11(2)8-10-12/h7-10,16H,3-6H2,1-2H3,(H,19,20,21) |
InChI Key |
MLYIPUOOOGXAST-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11423629.png)
![N-[3-(1,3-benzodioxol-5-ylamino)-6-methylquinoxalin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B11423636.png)
![N-(4-chlorophenyl)-5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)pentanamide](/img/structure/B11423641.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11423647.png)
![N-(tert-butyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11423651.png)
![1-(3-chloro-4-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423652.png)
![3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423655.png)
![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11423658.png)
![8-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423664.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423674.png)
![1-(2,5-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11423685.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-[4-(2-furylcarbonyl)piperazino]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11423698.png)
